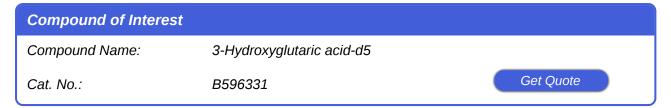


An In-depth Technical Guide to 3-Hydroxyglutaric acid-d5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyglutaric acid-d5 (d5-3-HGA) is the deuterated form of 3-hydroxyglutaric acid (3-HGA), a critical biomarker for the diagnosis and monitoring of the inherited metabolic disorder, Glutaric Aciduria Type 1 (GA1). This technical guide provides a comprehensive overview of d5-3-HGA, its application as an internal standard in quantitative analysis, detailed experimental protocols for its use, and an exploration of the biochemical pathways and toxicities associated with its non-deuterated counterpart.

Physicochemical Properties of 3-Hydroxyglutaric acid-d5

3-Hydroxyglutaric acid-d5 is a stable isotope-labeled analog of 3-hydroxyglutaric acid. The incorporation of five deuterium atoms results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays. Its primary application is as an internal standard to ensure the accuracy and precision of 3-HGA quantification in biological matrices.



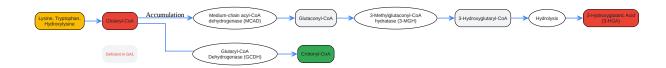
Property	Value
Chemical Formula	C5H3D5O5
Molecular Weight	153.14 g/mol
CAS Number	1219805-72-7
Appearance	Solid
Purity	Typically ≥98%
Storage	2-8°C

Role in the Diagnosis of Glutaric Aciduria Type 1

Glutaric Aciduria Type 1 is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[1][2][3] A deficiency in GCDH leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in tissues and physiological fluids.[4] The quantification of 3-HGA is a key diagnostic marker for GA1.[5] Due to the challenges in accurately measuring endogenous analytes in complex biological samples, the use of a stable isotope-labeled internal standard like 3-HGA-d5 is essential for reliable diagnosis and patient monitoring.[6]

Metabolic Pathway of Glutaric Aciduria Type 1

The metabolic pathway below illustrates the point of enzymatic block in GA1 and the subsequent formation of 3-hydroxyglutaric acid.



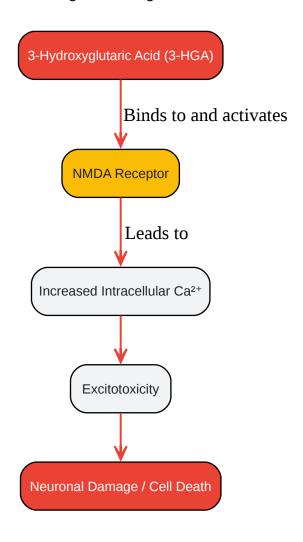


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Metabolic pathway of Glutaric Aciduria Type 1.

Neurotoxicity of 3-Hydroxyglutaric Acid

The accumulation of 3-HGA is associated with neurotoxicity, primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[7][8] This excitotoxic mechanism is believed to contribute to the neurological damage observed in individuals with GA1.[9]



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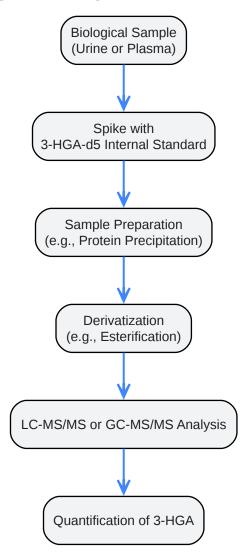
Neurotoxic pathway of 3-Hydroxyglutaric Acid.

Experimental Protocols for the Quantification of 3-Hydroxyglutaric Acid using d5-3-HGA



The accurate quantification of 3-HGA in biological samples is crucial for the diagnosis and management of GA1. The use of 3-HGA-d5 as an internal standard is a key component of these analytical methods.

Workflow for Sample Analysis



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General workflow for 3-HGA analysis.

Detailed Methodologies

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[10]

This method is suitable for the analysis of 3-HGA in both plasma and urine.



• Sample Preparation:

- To a 100 μL aliquot of plasma or urine, add a known amount of 3-HGA-d5 internal standard solution.
- Add acetonitrile to precipitate proteins.
- Centrifuge the sample and collect the supernatant.
- Dry the supernatant under a stream of nitrogen.
- Derivatization:
 - Reconstitute the dried residue in 3 M HCl in 1-butanol.
 - Heat the sample to facilitate the formation of butyl-ester derivatives.
 - Dry the derivatized sample.
 - Reconstitute the final residue in a 50% methanol-water solution for injection.
- LC-MS/MS Conditions:
 - LC Column: C8 HPLC column
 - Mobile Phase: A gradient of 0.2% formic acid in water and methanol.
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of selected precursor-product ion transitions for both 3-HGA and 3-HGA-d5.
- 2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method[2]

This method is particularly useful for the analysis of urinary 3-HGA.

- Sample Preparation:
 - To a urine sample, add a known amount of 3-HGA-d5 internal standard.



- Perform a double liquid-liquid extraction to isolate the organic acids.
- Dry the extracted sample.
- Derivatization:
 - Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to the dried extract.
 - Heat the sample at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
- GC-MS/MS Conditions:
 - Injection: 1 μL of the derivatized sample is injected in split mode.
 - GC Column: HP-5MS capillary column or similar.
 - Carrier Gas: Helium.
 - Ionization: Electron Impact (EI).
 - Detection: Multiple Reaction Monitoring (MRM) to monitor specific transitions for 3-HGA-TMS and 3-HGA-d5-TMS derivatives, allowing for differentiation from the isobaric 2-hydroxyglutaric acid.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of 3-hydroxyglutaric acid.

Table 1: Performance of LC-MS/MS Method for 3-HGA Quantification[10]



Parameter	Value	
Linearity Range	6.20 - 319 ng/mL (r ² = 0.9996)	
Limit of Detection (LOD)	0.348 ng/mL	
Limit of Quantitation (LOQ)	1.56 ng/mL	
Intra- and Inter-assay %CV	2 - 18%	
Recovery	66 - 115%	

Table 2: Typical Concentrations of 3-Hydroxyglutaric Acid[5][10]

Biological Matrix	Condition	Concentration Range
Plasma	Normal (non-GA1)	≤25.2 ng/mL
Urine	Normal (non-GA1)	≤4.6 mmol/mol creatinine
Urine	GA1 Patients	Significantly elevated

Conclusion

3-Hydroxyglutaric acid-d5 is an indispensable tool for the accurate and reliable quantification of 3-hydroxyglutaric acid in clinical and research settings. Its use as an internal standard in LC-MS/MS and GC-MS/MS methods allows for the precise diagnosis and monitoring of Glutaric Aciduria Type 1. Understanding the underlying metabolic pathways and the neurotoxic effects of 3-HGA accumulation is crucial for the development of effective therapeutic strategies for this debilitating disorder. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and clinicians working in the field of inborn errors of metabolism.

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